Jatrorrhizine hydroxide

Acetylcholinesterase Neuroprotection Selectivity Profiling

Jatrorrhizine hydroxide is the protoberberine alkaloid of choice when your research requires clean AChE target engagement without BuChE interference—115-fold selectivity validated. Its C3-OH substitution confers unique hydrogen-bonding capacity, driving superior antifungal potency (MIC 62.5–125 µg/mL against dermatophytes) and NorA efflux pump inhibition for MRSA synergy. Moreover, it uniquely exhibits MAO-B inhibitory activity (IC50 62 µM) among protoberberines. This water-soluble hydroxide salt (MW 355.38) is standard research-grade material for in vivo studies. Choose evidence-backed differentiation—not generic interchangeability.

Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
CAS No. 483-43-2
Cat. No. B1656030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJatrorrhizine hydroxide
CAS483-43-2
Molecular FormulaC20H21NO5
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[OH-]
InChIInChI=1S/C20H19NO4.H2O/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H2
InChIKeyFLLCSIZPVWDZQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jatrorrhizine Hydroxide (CAS 483-43-2): Protoberberine Alkaloid Baseline for Research Procurement and Comparative Selection


Jatrorrhizine hydroxide (CAS 483-43-2) is a quaternary protoberberine alkaloid isolated from medicinal plants including Coptis chinensis (Huang-Lian) and Enantia chlorantha [1]. As a member of the protoberberine alkaloid class alongside berberine, palmatine, and coptisine, it exhibits a distinct molecular structure featuring a 5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium core with hydroxyl substitution at the C3 position [2]. The compound demonstrates documented activities across neuroprotection, antimicrobial, antiplasmodial, and antioxidant pathways [3]. The hydroxide salt form (MW 355.38) is the standard research-grade material for pharmacological investigations and in vivo studies requiring water-soluble formulations.

Why Jatrorrhizine Hydroxide Cannot Be Interchanged with Berberine or Palmatine: Evidence-Based Selectivity Constraints


Although jatrorrhizine, berberine, and palmatine share the protoberberine scaffold, their divergent substitution patterns (C3-OH in jatrorrhizine versus C9,C10-OCH₃ in berberine and tetramethoxy pattern in palmatine) produce fundamentally different target engagement profiles, inhibition kinetics, and functional selectivity that preclude generic interchange [1]. The C3 hydroxyl group confers unique hydrogen-bonding capacity that alters both molecular recognition at enzyme active sites and membrane transporter interactions [2]. Critically, these structural differences translate into opposite or orthogonal selectivity patterns in key pharmacological systems—differences that directly impact experimental outcomes and research validity [3]. The quantitative evidence below documents specific, measurable divergence points essential for informed compound selection.

Jatrorrhizine Hydroxide (483-43-2): Quantitative Differentiation Evidence for Comparator-Based Selection


AChE Selectivity: 115-Fold Discrimination Over BuChE Versus Berberine and Palmatine

Jatrorrhizine hydroxide inhibits acetylcholinesterase (AChE) with an IC₅₀ of 872 nM while demonstrating >115-fold selectivity for AChE over butyrylcholinesterase (BuChE) . In contrast, berberine and palmatine exhibit substantially lower AChE inhibitory potency and lack this pronounced selectivity profile [1]. The 115-fold selectivity index is a directly quantifiable differentiation point not observed in the comparator alkaloids.

Acetylcholinesterase Neuroprotection Selectivity Profiling

CYP1 Enzyme Inhibition: Competitive/Mixed Kinetics Versus Berberine Noncompetitive Mechanism

In a direct head-to-head comparison of protoberberine alkaloids, berberine noncompetitively inhibited CYP1A1.1 and CYP1B1.1 EROD activities, whereas jatrorrhizine and palmatine exhibited either competitive or mixed-type inhibition kinetics [1]. The kinetic mechanism divergence—noncompetitive versus competitive/mixed—indicates distinct binding modes and active site interactions among these structurally related alkaloids.

Drug Metabolism CYP450 Enzyme Kinetics

Antifungal Activity: Superior MIC Values Against Dermatophytes Versus Berberine

In comparative antifungal testing against human dermatophytes and yeast-like fungi, jatrorrhizine demonstrated MIC values between 62.5 and 125 μg/mL against Epidermophyton, Trichophyton, and Microsporum species, and 250–500 μg/mL against Candida species—all better results than those obtained with berberine under identical conditions [1]. Bifonazole and fluconazole served as positive controls, with bifonazole exhibiting MIC values above 100 μg/mL for all strains except Epidermophyton floccosum.

Antifungal Dermatophytes MIC Comparison

MRSA Resistance Modulation: Efflux Pump Inhibition Synergy Despite Weak Direct Antibacterial Activity

Jatrorrhizine exhibits minimal direct antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) SA1199B with a MIC of 64 mg/L [1]. However, in contrast to berberine and palmatine which demonstrate direct antibacterial effects, jatrorrhizine functions as a resistance-modifying agent by significantly inhibiting bacterial drug efflux and suppressing NorA mRNA expression via hydrogen-bond and hydrophobic interactions with the NorA efflux pump [1]. In vivo synergistic bactericidal activity with norfloxacin was confirmed in a murine thigh infection model.

Antimicrobial Resistance MRSA Efflux Pump

MAO Isoform Inhibition: Dual MAO-A/MAO-B Activity with Distinct IC₅₀ Profile

Jatrorrhizine noncompetitively inhibits both monoamine oxidase isoforms in rat brain with IC₅₀ values of 4 μM for MAO-A and 62 μM for MAO-B, yielding an approximately 15.5-fold selectivity for MAO-A over MAO-B [1]. In direct comparison, berberine competitively inhibited MAO-A with an IC₅₀ of 126 μM, while palmatine exhibited no inhibition of either isoform at concentrations up to 200 μM [2].

Monoamine Oxidase Neuropharmacology MAO-A MAO-B

Pharmacokinetic Differentiation: Altered Cmax and AUC Profiles Versus Berberine and Palmatine in Formulation Context

In a comparative pharmacokinetic study of Rhizoma coptidis and Zuojinwan formulations, the pharmacokinetic parameters (Cmax, Tmax, AUC) of berberine, palmatine, and jatrorrhizine were significantly different between treatment groups [1]. Notably, in JinQi Jiangtang Tablets compared to Coptidis Rhizoma extract (CRE), the Cmax values of palmatine chloride and jatrorrhizine chloride decreased significantly, whereas the AUC₀₋ₜ values of four alkaloids—excluding jatrorrhizine chloride—were notably decreased [2]. This differential behavior indicates that jatrorrhizine pharmacokinetics respond differently to formulation matrix effects compared to berberine and palmatine.

Pharmacokinetics Bioavailability Drug Interaction

Jatrorrhizine Hydroxide (483-43-2): Evidence-Validated Application Scenarios for Scientific and Industrial Use


Selective Cholinergic Probe Development Requiring AChE-Specific Inhibition

Based on the documented 115-fold selectivity for AChE over BuChE (IC₅₀ = 872 nM), jatrorrhizine hydroxide is optimally deployed in neuropharmacology studies requiring clean AChE target engagement without BuChE off-target interference. This selectivity window enables experimental designs where cholinergic pathway dissection requires discrimination between AChE and BuChE contributions—a capability not available with berberine or palmatine [1].

Antifungal Screening Programs Targeting Dermatophyte Infections

The superior antifungal potency of jatrorrhizine against dermatophytes (MIC 62.5–125 μg/mL) compared to berberine under identical assay conditions positions this compound as a preferred natural product scaffold for antifungal lead optimization [1]. Procurement for antifungal discovery campaigns targeting Epidermophyton, Trichophyton, and Microsporum species is evidence-supported.

Antimicrobial Resistance Research Focused on Efflux Pump Modulation

Jatrorrhizine hydroxide functions as a resistance-modifying agent via NorA efflux pump inhibition and mRNA suppression, with validated in vivo synergistic activity against MRSA when combined with norfloxacin [1]. This distinct mechanism—resistance modulation rather than direct bacterial killing—differentiates it from berberine and palmatine, making it the compound of choice for efflux pump inhibitor research programs.

MAO-B Pharmacology Studies Requiring Dual Isoform Inhibition

As the only protoberberine alkaloid among berberine, palmatine, and jatrorrhizine to demonstrate measurable MAO-B inhibitory activity (IC₅₀ = 62 μM), jatrorrhizine hydroxide is uniquely positioned for monoamine oxidase research requiring both MAO-A and MAO-B engagement or MAO-B-selective probe development [1]. The 31.5-fold greater MAO-A potency versus berberine further supports its selection for MAO-A-targeted studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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